Farglitazar

Übersicht

Beschreibung

Farglitazar is a synthetic organic compound that acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It was developed by GlaxoSmithKline for the treatment of type 2 diabetes and hepatic fibrosis. Despite its promising initial results, the development of this compound was discontinued after it failed to show efficacy in clinical trials .

Vorbereitungsmethoden

Die Synthese von Farglitazar umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselintermediats 5-Methyl-2-phenyl-4-oxazol. Dieses Zwischenprodukt wird dann mit 2-(2-Bromethyl)phenol umgesetzt, um das Oxazol-Phenol-Derivat zu bilden. Der letzte Schritt beinhaltet die Kupplung dieses Derivats mit N-(o-Benzoylphenyl)-L-Tyrosin unter basischen Bedingungen, um this compound zu erhalten .

Analyse Chemischer Reaktionen

Farglitazar durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Es ist besonders anfällig für oxidativen Abbau, der hauptsächlich durch Singulett-Sauerstoff verursacht wird, der unter thermischen Bedingungen gebildet wird. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Abbauprodukte, die in mechanistischen Studien vollständig charakterisiert wurden .

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

Insulin Sensitization:

Farglitazar was designed to improve insulin sensitivity in patients with type 2 diabetes. By activating PPAR gamma, it aims to enhance glucose uptake and lipid metabolism, potentially leading to better glycemic control. However, clinical trials have shown mixed results regarding its efficacy compared to existing therapies like pioglitazone.

Clinical Findings:

A study indicated that while this compound improved some metabolic parameters, it also raised concerns about potential cardiotoxicity, particularly in patients with congestive heart failure . This paradox highlights the complexity of developing drugs that target metabolic pathways without adverse effects.

Hepatology

Treatment of Hepatic Fibrosis:

this compound has been investigated for its antifibrotic properties in patients with chronic hepatitis C. A significant clinical trial involving 265 patients evaluated its effects over 52 weeks. The results showed no significant reduction in stellate cell activation or fibrosis levels compared to placebo . This outcome led to the conclusion that this compound does not effectively treat hepatic fibrosis in this patient population.

| Study Parameter | This compound (0.5 mg) | This compound (1.0 mg) | Placebo |

|---|---|---|---|

| Median SMA Increase (%) | 58% | 52% | 49% |

| Median Collagen Increase (%) | 31% | 31% | 27% |

Cardiovascular Research

Cardiotoxicity Concerns:

Despite its insulin-sensitizing effects, this compound has been associated with adverse cardiovascular outcomes. The compound's cardiotoxicity was highlighted in studies where it exacerbated heart failure symptoms in diabetic patients . This finding raises important considerations for its use in populations at risk for cardiovascular diseases.

Preclinical Models

Drug-Induced Liver Injury:

Research has explored the potential of this compound to predict drug-induced liver injury (DILI). In preclinical models, it was noted that while some PPAR agonists had clear toxicological profiles, this compound's effects were less predictable. The variability in response among different models underscores the challenges in assessing DILI risks associated with new drugs .

Wirkmechanismus

Farglitazar exerts its effects by selectively binding to and activating PPARγ. This activation leads to the modulation of gene expression involved in glucose and lipid metabolism. This compound’s high binding affinity for PPARγ is attributed to its ability to form a network of hydrogen bonds with key amino acids in the receptor’s ligand-binding domain. This stabilization facilitates the recruitment of coactivator proteins, enhancing the receptor’s transcriptional activity .

Vergleich Mit ähnlichen Verbindungen

Farglitazar gehört zu einer Klasse von Verbindungen, die als PPARγ-Agonisten bekannt sind. Zu ähnlichen Verbindungen gehören Rosiglitazon und Pioglitazon, die Thiazolidindione sind. Im Gegensatz zu diesen Verbindungen ist this compound ein nicht-thiazolidindion-PPARγ-Agonist, der ihm eine einzigartige chemische Struktur und Bindungseigenschaften verleiht. Weitere ähnliche Verbindungen sind Aleglitazar und Saroglitazar, die duale PPARα/γ-Agonisten sind. Die Einzigartigkeit von this compound liegt in seiner hohen Potenz und Selektivität für PPARγ, wodurch es zu einer wertvollen Verbindung für die Untersuchung von PPARγ-vermittelten Wegen wird .

Biologische Aktivität

Farglitazar is a small molecule drug classified as a PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonist . Its chemical formula is and it has been primarily investigated for its potential therapeutic effects in conditions such as chronic hepatitis C and type 2 diabetes mellitus. Despite its promising mechanism of action, research findings regarding its biological activity have yielded mixed results.

This compound functions as an agonist for PPARγ, a nuclear receptor that plays a crucial role in glucose metabolism, insulin sensitivity, and lipid metabolism. By activating PPARγ, this compound is expected to enhance insulin sensitivity and potentially exert anti-inflammatory effects.

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy of this compound in various conditions:

- Chronic Hepatitis C : A significant study assessed the antifibrotic activity of this compound in patients with chronic hepatitis C infection. The results indicated that after 52 weeks of treatment, this compound did not significantly affect stellate cell activation or liver fibrosis progression. This study involved adults aged 40 to 70 years with compensated liver disease who had previously failed antiviral treatments .

- Type 2 Diabetes Mellitus : this compound was also evaluated in phase III clinical trials for its effects on glycemic control in type 2 diabetes. Although specific results from these trials were less documented, the underlying hypothesis was that improved insulin sensitivity could lead to better glycemic control .

Summary of Clinical Trial Results

The following table summarizes key findings from the studies involving this compound:

Case Study 1: Chronic Hepatitis C

In a controlled trial involving 265 patients with chronic hepatitis C, this compound was administered to evaluate its impact on liver fibrosis. The study concluded that there was no measurable benefit in reducing fibrosis markers compared to placebo controls . This finding suggests that while PPARγ agonists have theoretical benefits, their practical application may be limited in certain fibrotic conditions.

Case Study 2: Type 2 Diabetes

In another investigation focusing on metabolic syndrome and type 2 diabetes, this compound was compared with other PPARγ agonists such as rosiglitazone. The outcomes indicated that while this compound showed promise in enhancing insulin sensitivity, it did not outperform existing treatments significantly .

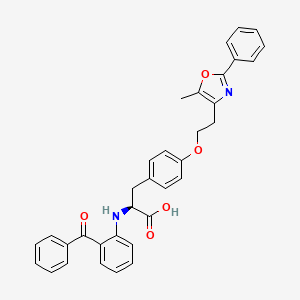

Eigenschaften

IUPAC Name |

(2S)-2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCHHVUQYRMYLW-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047310 | |

| Record name | Farglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196808-45-4 | |

| Record name | Farglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196808-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3433GY7132 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.